molecular formula C15H16N2O2 B3933515 2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide

2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide

Cat. No. B3933515
M. Wt: 256.30 g/mol
InChI Key: SJSMQNGXQUPGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. MPAA is a derivative of N-phenylacetamide and has a pyridine moiety attached to the amide nitrogen. This compound has demonstrated promising results in various scientific studies, making it a potential candidate for future drug development.

Mechanism of Action

The exact mechanism of action of 2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide is still under investigation. However, studies have suggested that it may exert its pharmacological effects through the modulation of various neurotransmitters and ion channels in the central nervous system.
Biochemical and Physiological Effects:
2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and acetylcholine. It also appears to affect the function of ion channels, including voltage-gated calcium channels and potassium channels. These effects contribute to the compound's analgesic, anticonvulsant, and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, its diverse pharmacological activities make it a useful compound for investigating various biological pathways. However, one limitation of using 2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

Future research on 2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide could focus on investigating its potential as a therapeutic agent for various diseases, including epilepsy, chronic pain, and cancer. Additional studies could also explore the compound's mechanism of action and potential side effects. Furthermore, the synthesis of 2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide derivatives could lead to the discovery of new compounds with even greater pharmacological activity.

Scientific Research Applications

2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential pharmacological applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. 2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide has also shown potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

2-methoxy-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14(13-7-3-2-4-8-13)15(18)17-11-12-6-5-9-16-10-12/h2-10,14H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSMQNGXQUPGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-methoxy-2-phenyl-N-(3-pyridinylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.